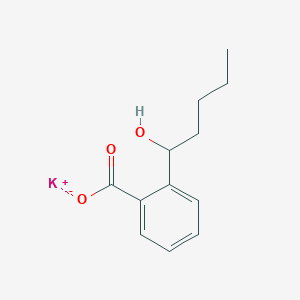

2-(1-hydroxypentyl)benzoic Acid

Description

Structure

3D Structure

Properties

CAS No. |

380905-48-6 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-(1-hydroxypentyl)benzoic acid |

InChI |

InChI=1S/C12H16O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7,11,13H,2-3,8H2,1H3,(H,14,15) |

InChI Key |

IEZTYUMJKFZPEW-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+] |

Canonical SMILES |

CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

dl-PHPB |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic acid (CAS: 380905-48-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-hydroxypentyl)benzoic acid, with the CAS number 380905-48-6, is a molecule of growing interest in the field of neuroprotective therapeutics. Often referenced in its potassium salt form, potassium 2-(1-hydroxypentyl)-benzoate (also known as dl-PHPB), this compound has demonstrated significant potential in preclinical models of ischemic stroke and neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, with a focus on quantitative data and detailed experimental insights to support ongoing research and development efforts.

Chemical and Physical Properties

While extensive experimental data on the physicochemical properties of this compound are not widely published, computational predictions from reputable sources provide valuable initial parameters.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 208.109944368 | PubChem[1] |

| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Aromatic protons would likely appear in the δ 7.0-8.5 ppm region. The methine proton of the hydroxypentyl group would be expected between δ 4.5-5.5 ppm. The aliphatic protons of the pentyl chain would resonate in the upfield region, typically between δ 0.8-2.0 ppm. The acidic proton of the carboxylic acid group would likely be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C-NMR: The carbonyl carbon of the carboxylic acid would be expected in the δ 165-185 ppm range. Aromatic carbons would appear between δ 120-140 ppm. The carbon bearing the hydroxyl group would likely be in the δ 65-80 ppm region, and the aliphatic carbons of the pentyl chain would be found in the δ 10-40 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid would be anticipated around 1700 cm⁻¹. The O-H stretching of the alcohol would likely appear as a broad peak around 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 208. Common fragmentation patterns would likely involve the loss of water (M-18), the pentyl group, or the carboxyl group.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthetic approach can be inferred from related publications. One plausible method involves the Grignard reaction of a pentyl magnesium halide with 2-formylbenzoic acid, followed by acidic workup.

Conceptual Synthesis Workflow:

Biological Activity and Mechanism of Action

The potassium salt of this compound, dl-PHPB, has demonstrated promising neuroprotective effects in various preclinical models.

Neuroprotection in Ischemic Stroke and Alzheimer's Disease

Studies have shown that dl-PHPB can improve memory deficits and attenuate amyloid and tau pathologies in a mouse model of Alzheimer's disease.[2] It has also been investigated as a novel drug candidate for the treatment of acute ischemic stroke.[3] In animal models, dl-PHPB has been shown to reverse memory deficits and long-term potentiation (LTP) impairment.[3][4]

Mechanism of Action

The neuroprotective effects of dl-PHPB appear to be mediated through multiple signaling pathways.

PI3K/Akt/GSK-3β Signaling Pathway: In a mouse model of diabetes-associated cognitive decline, treatment with dl-PHPB was found to reverse changes in the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway.[5][6] This pathway is crucial for cell survival and growth.

References

- 1. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium 2-(1-hydroxypentyl)-benzoate improves memory deficits and attenuates amyloid and τ pathologies in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium 2-(1-hydroxypentyl)-benzoate promotes long-term potentiation in Aβ1–42-injected rats and APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium 2-(1-hydroxypentyl)-benzoate promotes long-term potentiation in Aβ1-42-injected rats and APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The attenuation effect of potassium 2-(1-hydroxypentyl)-benzoate in a mouse model of diabetes-associated cognitive decline: The protein expression in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 2-(1-hydroxypentyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(1-hydroxypentyl)benzoic acid, a key metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). This document summarizes its known characteristics, including computed physical properties, and details its synthesis from 3-n-butylisobenzofuran-1-(3H)-one. Furthermore, it delves into the significant neuroprotective activities of its potassium salt, highlighting its involvement in critical signaling pathways implicated in neurodegenerative diseases and ischemic events. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Table 1: Computed Physical and Chemical Properties of this compound [1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem |

| Molecular Weight | 208.25 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 380905-48-6 | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 208.109944 g/mol | PubChem |

| Monoisotopic Mass | 208.109944 g/mol | PubChem |

| Topological Polar Surface Area | 57.5 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 203 | PubChem |

Synthesis and Experimental Protocols

This compound can be synthesized via the hydrolysis of its corresponding lactone, 3-n-butylisobenzofuran-1(3H)-one. The following protocol is based on established methods for the synthesis of its salts, adapted for the isolation of the free acid.

Synthesis of this compound from 3-n-butylisobenzofuran-1(3H)-one

The synthesis involves the base-catalyzed ring-opening of the lactone followed by acidification to yield the desired carboxylic acid.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-n-butylisobenzofuran-1(3H)-one in methanol.

-

Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (B78521) (1.2 equivalents) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is below 2.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica (B1680970) gel column chromatography or recrystallization from a suitable solvent system.

Biological Activity and Signaling Pathways

This compound is the primary active metabolite of 3-n-butylphthalide (NBP), a compound used in the treatment of ischemic stroke. The potassium salt of this compound, known as dl-PHPB, has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and ischemic injury.[3]

Neuroprotective Effects

dl-PHPB has been shown to exert its neuroprotective effects through multiple mechanisms:

-

Anti-apoptotic Activity: In models of hydrogen peroxide-induced oxidative stress, dl-PHPB protects neuronal cells from apoptosis. It achieves this by modulating the expression of key apoptosis-related proteins, including the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax and caspase-3. This activity is linked to the activation of the Protein Kinase C (PKC) signaling pathway.[4]

-

Anti-inflammatory Effects: dl-PHPB exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia and astrocytes in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This is mediated through the inhibition of the MAPK and TLR4/NF-κB signaling pathways and the upregulation of the Nrf2/HO-1 pathway.[5][6][7][8]

-

Amelioration of Alzheimer's Disease Pathology: In a mouse model of Alzheimer's disease, dl-PHPB treatment improved memory deficits and reduced the hyperphosphorylation of tau protein, a hallmark of the disease. This effect is associated with the activation of the PI3K/Akt/GSK-3β signaling pathway.[1][9]

-

Protection in Ischemic Stroke: As a pro-drug of NBP, dl-PHPB is rapidly converted to NBP in the body. It has been shown to increase cerebral blood flow and reduce infarct volume in animal models of transient focal cerebral ischemia.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound (as dl-PHPB) that contribute to its neuroprotective effects.

Anti-Apoptotic Signaling Pathway of dl-PHPB

Caption: dl-PHPB's anti-apoptotic mechanism via PKC activation.

Anti-Inflammatory Signaling Pathway of dl-PHPB

Caption: dl-PHPB's anti-inflammatory action via MAPK/NF-κB inhibition and Nrf2/HO-1 activation.

PI3K/Akt/GSK-3β Signaling Pathway in Neuroprotection by dl-PHPB

Caption: dl-PHPB's role in the PI3K/Akt/GSK-3β pathway for neuroprotection.

Conclusion

This compound is a molecule of significant interest due to its role as the active metabolite of 3-n-butylphthalide and the therapeutic potential of its potassium salt, dl-PHPB. While experimentally determined physical data for the free acid are lacking, its synthesis is achievable through standard organic chemistry techniques. The profound neuroprotective effects demonstrated by dl-PHPB in various disease models underscore the importance of this chemical scaffold. Its multifaceted mechanism of action, involving the modulation of apoptosis, inflammation, and key neuronal survival pathways, makes it a compelling target for further investigation in the development of novel therapies for ischemic stroke and neurodegenerative disorders. Future research should focus on the experimental determination of its physicochemical properties to support further formulation and drug delivery studies.

References

- 1. Potassium 2-(1-hydroxypentyl)-benzoate improves memory deficits and attenuates amyloid and τ pathologies in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1-Hydroxypentyl)-benzoate increases cerebral blood flow and reduces infarct volume in rats model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium 2-(1-hydroxypentyl)-benzoate attenuated hydrogen peroxide-induced apoptosis in neuroblastoma SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium 2-(l-hydroxypentyl)-benzoate attenuates neuroinflammatory responses and upregulates heme oxygenase-1 in systemic lipopolysaccharide-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butylphthalide inhibits ferroptosis and ameliorates cerebral Ischaemia–Reperfusion injury in rats by activating the Nrf2/HO-1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butylphthalide Inhibits TLR4/NF-κB Pathway by Upregulation of miR-21 to Have the Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-(1-hydroxypentyl)benzoic acid

This guide provides an in-depth look at the fundamental physicochemical properties of 2-(1-hydroxypentyl)benzoic acid, a compound of interest to researchers, scientists, and professionals in the field of drug development. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Physicochemical Data Summary

The molecular characteristics of this compound are fundamental to its application in research and development. The table below summarizes its molecular formula and weight.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2][3] |

| Molecular Weight | 208.25 g/mol | [1][2][3] |

Logical Relationship of Molecular Formula and Weight

The determination of a compound's molecular weight is intrinsically linked to its molecular formula. The diagram below illustrates this foundational relationship in chemical sciences.

Caption: Relationship between molecular formula and molecular weight.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-(1-hydroxypentyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(1-hydroxypentyl)benzoic acid. It is intended for an audience with a technical background in organic chemistry, pharmacology, and drug development. This document details the compound's origins as a key metabolite of the neuroprotective agent 3-n-butylphthalide (NBP), outlines its primary synthetic routes with detailed experimental protocols, and presents relevant quantitative data in a structured format.

Discovery and Pharmacological Significance

The discovery of this compound is intrinsically linked to the clinical development and metabolic profiling of 3-n-butylphthalide (NBP), a drug approved for the treatment of ischemic stroke.[1] Early investigations into the pharmacokinetics of NBP revealed that it undergoes extensive metabolism in humans and animal models.[2][3]

Identification as a Major Metabolite:

Subsequent, more detailed metabolic studies identified a range of metabolites, with hydroxylation of the n-butyl side chain being a principal metabolic pathway.[2][4] One of the major circulating metabolites was identified as 10-hydroxy-NBP.[2] It is the subsequent opening of the lactone ring of this hydroxylated intermediate that yields this compound, also referred to in literature as Butylphthalide Metabolite M4.[5] Its presence as a significant metabolite underscores the importance of understanding its biological activity and developing reliable synthetic methods for its production as a reference standard and for further pharmacological investigation. A patent for the salts of 2-(α-hydroxypentyl)benzoate suggests its potential therapeutic applications in treating cardio- and cerebroischemia.

Pharmacokinetic Profile of Related Metabolites:

While specific pharmacokinetic data for this compound is not extensively published, the data for its precursors, the hydroxylated metabolites of NBP, indicate their significant presence in plasma following NBP administration.

| Metabolite | Relative Plasma Concentration (AUC vs. NBP) |

| 10-Keto-NBP (M2) | 1.6-fold higher |

| 3-hydroxy-NBP (M3-1) | 2.9-fold higher |

| 10-hydroxy-NBP (M3-2) | 10.3-fold higher |

| NBP-11-oic acid (M5-2) | 4.1-fold higher |

Table 1: Relative plasma concentrations (based on Area Under the Curve - AUC) of major NBP metabolites compared to the parent drug in humans. Data sourced from metabolism and pharmacokinetic studies of 3-n-butylphthalide.[2]

Synthesis of this compound

The synthesis of this compound has evolved with the increasing interest in NBP and its metabolites. While early synthetic work focused on the parent compound, NBP, specific methods for its ring-opened metabolites have been developed.

Historical Context and Evolution of Synthesis

Historically, the synthesis of substituted benzoic acids has been a cornerstone of organic chemistry. Classical methods often involve the oxidation of corresponding alkylbenzenes or the hydrolysis of nitriles. The development of organometallic chemistry, particularly the Grignard reaction, provided a powerful tool for the formation of carbon-carbon bonds and the synthesis of carboxylic acids through the carboxylation of Grignard reagents.

For this compound, a logical and modern approach involves the addition of an organometallic reagent corresponding to the pentyl group to a benzoic acid precursor already containing the carboxyl group or a masked form of it.

Primary Synthetic Route: Grignard Reaction with 2-Formylbenzoic Acid

The most direct and efficient reported method for the synthesis of this compound is a one-pot synthesis involving the Grignard addition of n-butylmagnesium bromide to 2-formylbenzoic acid.[6] This approach is advantageous due to its convenient operation and reportedly higher yields compared to other methods.[6]

The reaction proceeds via the nucleophilic addition of the butyl Grignard reagent to the aldehyde functionality of 2-formylbenzoic acid. The acidic work-up then protonates the resulting alkoxide to yield the final product.

Experimental Protocol:

The following is a detailed experimental protocol derived from the principles of the one-pot synthesis mentioned in the literature and general procedures for Grignard reactions.

Materials and Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

2-Formylbenzoic acid

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (e.g., 1 M solution)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of the Grignard Reagent:

-

To the three-neck round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).

-

In the dropping funnel, prepare a solution of 1-bromobutane (1.1 equivalents) in anhydrous THF.

-

Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (n-butylmagnesium bromide).

-

-

Reaction with 2-Formylbenzoic Acid:

-

Dissolve 2-formylbenzoic acid (1.0 equivalent) in anhydrous THF in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the solution of 2-formylbenzoic acid dropwise to the cooled Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic (check with pH paper).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

-

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Starting Material | 2-Formylbenzoic acid | [6] |

| Reagent | n-Butylmagnesium Bromide | [6] |

| Solvent | Tetrahydrofuran (THF) | General Protocol |

| Reaction Time | 2-4 hours | General Protocol |

| Yield | "Higher yields" than routine methods | [6] |

| Purification | Column Chromatography/Recrystallization | General Protocol |

Table 2: Summary of reaction parameters for the Grignard synthesis of this compound.

Metabolic Pathway of 3-n-butylphthalide (NBP)

The formation of this compound is a key step in the metabolic cascade of NBP. This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver.

This pathway illustrates that the parent drug, NBP, is first hydroxylated on the butyl side chain by cytochrome P450 enzymes to form 10-hydroxy-NBP.[2] This intermediate then undergoes hydrolysis of the lactone ring to form the final product, this compound. This acid can then be further metabolized through phase II conjugation reactions (e.g., glucuronidation) to facilitate its excretion from the body.[2][4]

Conclusion

This compound, initially identified as a major metabolite of the stroke medication 3-n-butylphthalide, has become a molecule of interest for both metabolic studies and potential therapeutic applications. Its synthesis is most efficiently achieved through a one-pot Grignard reaction between n-butylmagnesium bromide and 2-formylbenzoic acid. Understanding the discovery, synthesis, and metabolic context of this compound is crucial for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacology as they continue to explore the therapeutic potential of NBP and its derivatives.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial Metabolites of 3-n-butylphthalide as Monoamine Oxidase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-hydroxypentyl)benzoic acid, a key metabolite of the anti-ischemic stroke drug 3-n-butylphthalide (NBP), has emerged as a compound of significant interest in its own right. Often studied in its salt form, potassium 2-(1-hydroxypentyl)benzoate (dl-PHPB), this molecule functions as a pro-drug of NBP and exhibits notable antiplatelet activity. This technical guide provides a comprehensive overview of the core literature on this compound, detailing its synthesis, physicochemical properties, mechanism of action, and pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of cerebrovascular disease and antithrombotic therapy.

Chemical and Physical Properties

This compound is a benzoic acid derivative with a 1-hydroxypentyl substituent at the ortho position. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Butylphthalide metabolite M4, dl-PHPB (potassium salt) | [1] |

| CAS Number | 380905-48-6 | [1] |

| Molecular Formula | C12H16O3 | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

Synthesis

The primary route for the synthesis of this compound is through the hydrolysis of its corresponding lactone, 3-n-butylphthalide (NBP). This reaction involves the ring-opening of the lactone under basic conditions.

Experimental Protocol: Synthesis via Hydrolysis of 3-n-butylphthalide

Materials:

-

3-n-butylphthalide (NBP)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) (for acidification)

-

Ethyl acetate (B1210297) or Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Dissolve 3-n-butylphthalide in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.

-

Prepare an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Add the basic solution to the solution of 3-n-butylphthalide.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Remove the alcohol solvent under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by techniques such as column chromatography or recrystallization.

Note: The instability of this compound has been noted, and it is often handled as its more stable salt form (e.g., potassium salt).

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not extensively reported in the available scientific literature. Researchers are advised to perform full characterization upon synthesis. For reference, the characteristic spectral features of benzoic acid and related compounds are provided.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid and the alcohol, a C=O stretch from the carboxylic acid, and C-H stretches from the aromatic ring and the alkyl chain. The IR spectrum of benzoic acid typically shows a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically δ 7-8 ppm). The proton on the carbon bearing the hydroxyl group (the carbinol proton) would likely appear as a multiplet. The protons of the pentyl chain would be in the alkyl region (typically δ 0.8-2.0 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected in the range of δ 170-180 ppm. The aromatic carbons would appear between δ 120-140 ppm. The carbon bearing the hydroxyl group would be in the range of δ 60-80 ppm, and the carbons of the pentyl chain would be in the upfield alkyl region.

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (208.25 g/mol ). Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group and the carboxyl group.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound (as its potassium salt, dl-PHPB) is its antiplatelet effect, which is relevant to its therapeutic potential in ischemic stroke.

Antiplatelet Activity

dl-PHPB has been shown to significantly inhibit platelet aggregation induced by ADP, collagen, and arachidonic acid in a dose-dependent manner. Its inhibitory effect is most potent against ADP-induced aggregation.

Mechanism of Action: P2Y1 Receptor-PLC-IP3 Signaling Pathway

The antiplatelet effect of dl-PHPB is primarily mediated through the blockade of the P2Y1 receptor-PLC-IP3 signaling pathway. This mechanism involves the inhibition of phospholipase C (PLC) activation, which in turn reduces the production of inositol (B14025) triphosphate (IP3) and subsequently decreases the release of intracellular calcium. The reduction in cytoplasmic calcium concentration is a key factor in inhibiting platelet aggregation.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Signaling pathway of dl-PHPB's antiplatelet action.

Pharmacokinetics

As a pro-drug of 3-n-butylphthalide (dl-NBP), the pharmacokinetic profile of this compound is characterized by its rapid conversion to the active compound.

Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies have been conducted in rats and dogs, comparing the administration of dl-PHPB with an equimolar dose of dl-NBP.

Table 1: Pharmacokinetic Parameters of dl-PHPB and dl-NBP in Rats (Oral Administration)

| Parameter | dl-PHPB | dl-NBP |

|---|---|---|

| Tmax (h) | 0.25 ± 0.14 | 0.58 ± 0.20 |

| Cmax (ng/mL) | 1850 ± 460 | 540 ± 180 |

| AUC₀₋t (ng·h/mL) | 3120 ± 890 | 1230 ± 450 |

| Bioavailability (%) | Significantly higher than dl-NBP | - |

Table 2: Pharmacokinetic Parameters of dl-PHPB and dl-NBP in Dogs (Oral Administration)

| Parameter | dl-PHPB | dl-NBP |

|---|---|---|

| Tmax (h) | 0.50 ± 0.00 | 0.83 ± 0.29 |

| Cmax (ng/mL) | 1460 ± 320 | 430 ± 150 |

| AUC₀₋t (ng·h/mL) | 3450 ± 980 | 1320 ± 510 |

| Bioavailability (%) | Significantly higher than dl-NBP | - |

Data compiled from available literature. Values are presented as mean ± SD.

The data indicates that dl-PHPB is rapidly absorbed and converted to dl-NBP, leading to a higher maximum concentration (Cmax) and greater overall exposure (AUC) of the active compound compared to direct administration of dl-NBP.

Analytical Methodology

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and selective LC-MS/MS method has been developed for the simultaneous determination of a related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), and its active metabolite in rat plasma. This methodology can be adapted for the analysis of this compound.

Workflow for LC-MS/MS Analysis:

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This compound is a promising molecule with significant antiplatelet activity, acting as an effective pro-drug for 3-n-butylphthalide. Its mechanism of action via the P2Y1 receptor-PLC-IP3 pathway provides a clear rationale for its therapeutic potential in ischemic stroke and other thrombotic disorders. While the core biological and pharmacokinetic properties are relatively well-documented, a notable gap exists in the public domain regarding detailed synthesis protocols and comprehensive spectroscopic characterization. Further research to fill these gaps will be essential for advancing the development and application of this compound. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

2-(1-hydroxypentyl)benzoic Acid: An In-Depth Technical Guide on its Role as a Metabolite of Butylphthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-hydroxypentyl)benzoic acid, a metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). NBP undergoes extensive metabolism in humans and animal models, leading to the formation of numerous metabolites. Among these, this compound, also identified as metabolite M4, is formed through the opening of the lactone ring of the parent compound. While it is considered a minor metabolite, its formation represents a key metabolic pathway. This document details the metabolic fate of NBP, with a specific focus on the formation and chemical properties of this compound. It also outlines the experimental protocols for the analysis of NBP metabolites and presents available quantitative data for the major metabolites to provide a comparative context. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying processes.

Introduction

3-n-butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has been developed as a therapeutic agent for the treatment of ischemic stroke.[1][2] Its neuroprotective effects are attributed to a variety of mechanisms, including improving microcirculation, protecting mitochondrial function, and exhibiting anti-inflammatory and anti-apoptotic properties.[2] Upon administration, NBP is extensively metabolized in the body, with numerous metabolites identified in plasma and urine.[3] Understanding the metabolic fate of NBP is crucial for a comprehensive assessment of its efficacy and safety profile.

One of the metabolic pathways of NBP involves the opening of its lactone ring, leading to the formation of this compound.[4] This metabolite, while not one of the most abundant, provides valuable insights into the biotransformation of NBP. This guide will delve into the specifics of this metabolite, its formation, and the analytical techniques used for its study.

Metabolic Pathways of Butylphthalide (B1668128)

The metabolism of 3-n-butylphthalide is complex, involving a variety of enzymatic reactions primarily occurring in the liver. The main metabolic pathways include hydroxylation of the butyl side chain, oxidation, and subsequent conjugation reactions.[3] In humans, 23 metabolites of NBP have been identified in plasma and urine.[3]

The formation of this compound occurs through the hydrolysis of the lactone ring of the parent NBP molecule. This biotransformation is a phase I metabolic reaction. The major circulating metabolites of NBP, however, are products of hydroxylation and oxidation of the butyl side chain, such as 10-hydroxy-NBP, 10-keto-NBP, and 11-hydroxy-NBP, and the carboxylic acid derivative NBP-11-oic acid.[3]

Quantitative Data on Butylphthalide Metabolites

While this compound has been identified as a metabolite, specific quantitative data for this particular compound in plasma or urine following NBP administration is not extensively reported in the literature, likely due to its status as a minor metabolite. However, pharmacokinetic data for the major metabolites of NBP have been well-characterized and are presented below for comparative purposes. The areas under the curve (AUC) for these metabolites are significantly higher than that of the parent drug, indicating extensive metabolism.[3]

Table 1: Pharmacokinetic Parameters of Major Butylphthalide Metabolites in Human Plasma

| Metabolite | Abbreviation | AUC Ratio (Metabolite/NBP)[3] |

| 10-Keto-NBP | M2 | 1.6 |

| 3-hydroxy-NBP | M3-1 | 2.9 |

| 10-hydroxy-NBP | M3-2 | 10.3 |

| NBP-11-oic acid | M5-2 | 4.1 |

Data is presented as the ratio of the area under the plasma concentration-time curve (AUC) of the metabolite to that of the parent drug, NBP, following a single oral administration of 200 mg NBP.[3]

Experimental Protocols

The identification and quantification of NBP and its metabolites are typically performed using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A generic workflow for the preparation of plasma samples for LC-MS/MS analysis is outlined below.

LC-MS/MS Analysis

A sensitive and selective LC-MS/MS method is essential for the simultaneous determination of NBP and its metabolites. Based on methodologies for structurally similar compounds, the following parameters can be adapted for the analysis of this compound.

Table 2: Exemplary LC-MS/MS Parameters for Analysis

| Parameter | Specification |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., Hypersil GOLD C18) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid group of this compound |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M-H]⁻ ion for this compound (m/z 207.1) |

| Product Ion (Q3) | Specific fragment ions for quantification |

The Prodrug Connection: Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB)

Interestingly, the potassium salt of this compound, known as dl-PHPB, has been investigated as a prodrug of NBP.[4] In vivo studies have shown that dl-PHPB is rapidly and completely converted to NBP.[4] This indicates that the formation of this compound from NBP is a reversible or equilibrium process in the biological system, or that the open-ring form can be re-cyclized to the lactone structure of NBP.

References

- 1. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Potential Research Areas for 2-(1-hydroxypentyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-hydroxypentyl)benzoic acid, a primary metabolite of the neuroprotective agent N-butylphthalide (NBP), presents a compelling yet underexplored molecule for therapeutic development. Patents surrounding its derivatives suggest significant potential in the management of cardiovascular and cerebrovascular diseases, attributed to activities such as the inhibition of platelet aggregation. Drawing parallels from its parent compound and the broader class of benzoic acid derivatives, this technical guide outlines promising research avenues for this compound, focusing on its anti-inflammatory, neuroprotective, and anti-platelet aggregation properties. This document provides a foundational framework for investigation, including detailed experimental protocols and visual representations of key signaling pathways and workflows to catalyze further research and development.

Introduction

This compound is a carboxy- and hydroxy-substituted fatty acid. It is recognized as a metabolite of N-butylphthalide (NBP), a compound approved for the treatment of ischemic stroke. While research on this compound itself is nascent, the established biological activities of NBP and other benzoic acid derivatives provide a strong rationale for investigating its therapeutic potential. NBP is known to possess a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-platelet aggregation activities. This guide explores the hypothesis that this compound may share or even possess enhanced activities in these areas, making it a promising candidate for drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing experimental protocols, particularly for aspects such as solubility, formulation, and delivery.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 380905-48-6 |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Potential Research Areas and Experimental Protocols

Based on the known biological activities of its parent compound, N-butylphthalide, and related benzoic acid derivatives, three primary areas of research are proposed for this compound:

-

Anti-Inflammatory Activity

-

Neuroprotective Effects

-

Anti-Platelet Aggregation Activity

For each area, this guide outlines the underlying hypothesis, key signaling pathways for investigation, and detailed experimental protocols.

Anti-Inflammatory Activity

Hypothesis: this compound possesses anti-inflammatory properties by modulating key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and by inhibiting the activation of pro-inflammatory transcription factors like NF-κB.

Key Signaling Pathways for Investigation:

-

Cyclooxygenase (COX) Pathway: Inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation.

-

Lipoxygenase (LOX) Pathway: Inhibition of LOX enzymes, which produce leukotrienes, another class of inflammatory mediators.

-

NF-κB Signaling Pathway: Inhibition of the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.[2][3][4][5]

-

MAPK Signaling Pathway: Modulation of p38, JNK, and ERK pathways, which are upstream of various inflammatory responses.[6][7][8]

Experimental Protocols:

-

In Vitro Cyclooxygenase (COX) Inhibition Assay: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.[9][10][11][12]

-

In Vitro Lipoxygenase (LOX) Inhibition Assay: To assess the inhibitory potential of the compound against 5-LOX, 12-LOX, and 15-LOX.[13][14][15][16][17]

-

Western Blot Analysis of NF-κB and MAPK Pathways: To investigate the phosphorylation status and total protein levels of key signaling molecules (e.g., IκBα, p65, p38, JNK, ERK) in stimulated inflammatory cells (e.g., macrophages) treated with the compound.[18][19][20][21]

-

RT-PCR Analysis of Pro-inflammatory Gene Expression: To quantify the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2) in treated cells.[22][23][24][25][26]

Mandatory Visualization:

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Caption: Potential modulation of NF-κB and MAPK signaling pathways.

Neuroprotective Effects

Hypothesis: this compound exhibits neuroprotective properties by mitigating oxidative stress through the activation of the Nrf2 pathway and by promoting cell survival via the PI3K/Akt signaling cascade.

Key Signaling Pathways for Investigation:

-

Nrf2/ARE Pathway: Activation of the transcription factor Nrf2, leading to the expression of antioxidant and cytoprotective genes.[27][28][29][30][31]

-

PI3K/Akt Signaling Pathway: Activation of the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[32][33][34][35][36]

Experimental Protocols:

-

In Vitro Neuroprotection Assay: Using neuronal cell lines (e.g., SH-SY5Y) or primary neurons subjected to oxidative stress (e.g., H2O2 treatment) or excitotoxicity (e.g., glutamate (B1630785) treatment) to assess the protective effects of the compound.

-

Western Blot Analysis of Nrf2 and PI3K/Akt Pathways: To measure the levels of Nrf2 in the nucleus and the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, mTOR) in treated neuronal cells.

-

RT-PCR Analysis of Nrf2 Target Gene Expression: To quantify the mRNA levels of Nrf2-regulated antioxidant enzymes (e.g., HO-1, NQO1).

Mandatory Visualization:

Caption: Experimental workflow for evaluating neuroprotective effects.

Caption: Potential modulation of Nrf2 and PI3K/Akt signaling pathways.

Anti-Platelet Aggregation Activity

Hypothesis: this compound inhibits platelet aggregation induced by various agonists, suggesting its potential as an anti-thrombotic agent.

Experimental Protocols:

-

In Vitro Platelet Aggregation Assay: To measure the effect of the compound on platelet aggregation in platelet-rich plasma (PRP) induced by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin.

Mandatory Visualization:

Caption: Experimental workflow for evaluating anti-platelet aggregation activity.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison and interpretation. An example of a data summary table for the COX inhibition assay is provided below.

Table 2: Example Data Summary for COX Inhibition Assay

| Compound | Concentration (µM) | % Inhibition of COX-1 (Mean ± SD) | % Inhibition of COX-2 (Mean ± SD) | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

| This compound | 1 | ||||

| 10 | |||||

| 100 | |||||

| Positive Control (e.g., Ibuprofen) | 1 | ||||

| 10 | |||||

| 100 |

Conclusion and Future Directions

The exploration of this compound's therapeutic potential is a promising frontier in drug discovery. The proposed research areas—anti-inflammatory, neuroprotective, and anti-platelet aggregation activities—are supported by a strong scientific rationale based on its structural relationship to N-butylphthalide and other bioactive benzoic acids. The experimental protocols and visualized pathways provided in this guide offer a comprehensive framework for initiating a thorough investigation into the pharmacological profile of this intriguing molecule.

Future research should aim to elucidate the precise molecular mechanisms of action, evaluate its efficacy in in vivo models of relevant diseases (e.g., stroke, neurodegenerative disorders), and assess its pharmacokinetic and safety profiles. The insights gained from these studies will be crucial in determining the clinical translatability of this compound as a novel therapeutic agent.

References

- 1. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synapse.koreamed.org [synapse.koreamed.org]

- 8. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]

- 12. abcam.com [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. abcam.com [abcam.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. CST | Cell Signaling Technology [cellsignal.com]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

- 21. bio-rad.com [bio-rad.com]

- 22. genscript.com [genscript.com]

- 23. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 24. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 25. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 26. elearning.unite.it [elearning.unite.it]

- 27. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection | MDPI [mdpi.com]

- 32. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 33. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 34. creative-diagnostics.com [creative-diagnostics.com]

- 35. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 36. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety Data for 2-(1-hydroxypentyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1-hydroxypentyl)benzoic acid was found. This guide is a compilation of data from publicly available sources for structurally similar compounds and related chemicals. It is intended for informational purposes and should be supplemented with in-house risk assessments.

Chemical and Physical Properties

This section summarizes the known physicochemical properties of this compound.[1]

| Property | Value | Source |

| Molecular Formula | C12H16O3 | PubChem[1] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 380905-48-6 | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Hazard Identification and Safety Precautions

The following hazard information is based on a structurally similar compound, 4-Hydroxy-3-(1-hydroxypentyl)benzoic acid.[2] Researchers should handle this compound with similar precautions.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. [2] | P264: Wash skin thoroughly after handling.[2] |

| H319: Causes serious eye irritation. [2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| H335: May cause respiratory irritation. [2] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P312: Call a POISON CENTER/doctor if you feel unwell.[2] |

Signal Word: Warning[2]

Experimental Protocols

General Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2]

Chemical Spill Clean-up Protocol

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if it is safe to do so.

-

Absorb: Use an inert absorbent material to contain the spill.

-

Collect: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled container for disposal.[2]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent.

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[2]

Visualized Workflows

Chemical Spill Response Workflow

The following diagram illustrates the logical steps for responding to a chemical spill.

Caption: Workflow for a chemical spill response.

New Chemical Risk Assessment Workflow

This diagram outlines a logical workflow for assessing the risks associated with a new or uncharacterized chemical like this compound.

References

Spectroscopic and Synthetic Profile of 2-(1-hydroxypentyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-(1-hydroxypentyl)benzoic acid. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. These predictions are intended to serve as a reference for researchers engaged in the synthesis, identification, and analysis of this molecule. Furthermore, a detailed experimental protocol for its synthesis is provided, adapted from established patent literature. A workflow diagram illustrating the synthetic process is also included to facilitate a clear understanding of the methodology.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and have not been experimentally verified from public sources. Actual experimental values may vary.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit characteristic signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the pentyl chain, and the hydroxyl and carboxylic acid protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.9 - 8.1 | Doublet | 1H | Aromatic C-H (ortho to -COOH) |

| ~7.2 - 7.6 | Multiplet | 3H | Aromatic C-H |

| ~5.0 - 5.2 | Triplet | 1H | Methine (-CH(OH)-) |

| ~2.5 - 3.5 | Singlet (broad) | 1H | Hydroxyl (-OH) |

| ~1.6 - 1.8 | Multiplet | 2H | Methylene (-CH₂-) |

| ~1.2 - 1.4 | Multiplet | 4H | Methylene (-CH₂-CH₂-) |

| ~0.9 | Triplet | 3H | Methyl (-CH₃) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzoic acid moiety and the pentyl side chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | Carboxylic acid (-COOH) |

| ~140 - 145 | Aromatic C (quaternary, attached to -CH(OH)-) |

| ~130 - 135 | Aromatic C (quaternary, attached to -COOH) |

| ~125 - 130 | Aromatic C-H |

| ~70 - 75 | Methine (-CH(OH)-) |

| ~35 - 40 | Methylene (-CH₂-) |

| ~25 - 30 | Methylene (-CH₂-) |

| ~20 - 25 | Methylene (-CH₂-) |

| ~14 | Methyl (-CH₃) |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Strong, Broad | O-H stretch | Carboxylic acid |

| 3500 - 3200 | Medium, Broad | O-H stretch | Alcohol |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 2960 - 2850 | Medium | C-H stretch | Aliphatic |

| ~1700 | Strong | C=O stretch | Carboxylic acid |

| 1600 - 1450 | Medium | C=C stretch | Aromatic ring |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic acid |

| ~1100 | Medium | C-O stretch | Alcohol |

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 208. The fragmentation pattern would likely involve the loss of water, the carboxyl group, and cleavage of the pentyl chain.

| m/z | Relative Intensity | Possible Fragment Ion |

| 208 | Low to Medium | [M]⁺ (C₁₂H₁₆O₃)⁺ |

| 190 | Medium | [M - H₂O]⁺ |

| 163 | Medium | [M - COOH]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from patent literature.[1]

Synthesis of this compound

This synthesis involves the hydrolysis and ring-opening of dl-3-n-butyl-isobenzofuran-1-(3H)-one.

Materials:

-

dl-3-n-Butyl-isobenzofuran-1-(3H)-one

-

Sodium hydroxide (B78521) (NaOH) aqueous solution

-

Hydrochloric acid (HCl) (1N)

-

Diethyl ether (cold)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

-

Acetone

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dl-3-n-butyl-isobenzofuran-1-(3H)-one (e.g., 1.4 g, 7.1 mmol) in methanol (15 ml).

-

Hydrolysis: Add an aqueous solution of NaOH (e.g., 0.28 g, 7.0 mmol in 20 ml of water) to the flask.

-

Reflux: Stir the reaction mixture continuously under reflux for approximately 2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent system of petroleum ether-acetone (10:1).

-

Acidification: After completion of the reaction (as indicated by TLC), cool the solution to approximately 0°C in an ice-salt bath. Adjust the pH of the solution to 2.0-3.0 by the dropwise addition of 1N HCl.

-

Extraction: Quickly extract the acidified solution with cold diethyl ether (3 x 20 ml).

-

Drying: Combine the ether extracts and dry over anhydrous Na₂SO₄ at a low temperature for 3 hours.

-

Filtration: Filter the solution quickly under low temperature to remove the drying agent.

-

Isolation: The filtrate containing the free acid, this compound, can be used for further steps or the solvent can be evaporated under reduced pressure to yield the product.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 2-(1-hydroxypentyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 2-(1-hydroxypentyl)benzoic acid in a variety of common solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols and expected solubility behaviors based on the principles of physical organic chemistry and data from structurally similar molecules.

Introduction to this compound

This compound is an organic compound with the molecular formula C12H16O3[1]. Its structure, featuring a benzoic acid moiety and a hydroxylated pentyl side chain, suggests a molecule with both polar and non-polar characteristics, which will influence its solubility in different media. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and assessing its potential as a drug candidate or metabolite.

Chemical Structure:

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of hydrogen bonding and deprotonation in basic solutions.

-

Hydroxyl Group (-OH): A polar functional group capable of hydrogen bonding.

-

Pentyl Chain (-C5H11): A non-polar, hydrophobic alkyl chain.

-

Benzene (B151609) Ring: A largely non-polar, aromatic ring.

The interplay of these functional groups dictates the compound's affinity for various solvents.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the following general solubility trends for this compound can be anticipated:

-

Polar Protic Solvents (e.g., Water, Alcohols): The presence of the carboxylic acid and hydroxyl groups suggests that hydrogen bonding will facilitate solubility in these solvents. However, the non-polar pentyl chain and benzene ring will limit its aqueous solubility. The solubility in alcohols is expected to be higher than in water.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Dioxane): These solvents can act as hydrogen bond acceptors, interacting with the -COOH and -OH groups. Good solubility is generally expected in these solvents. Studies on similar compounds like 2-hydroxybenzoic acid have shown high solubility in solvents like 1,4-dioxane (B91453) and tetrahydrofuran[2].

-

Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic pentyl chain and benzene ring suggest some affinity for non-polar solvents. However, the polar functional groups will likely limit its solubility in highly non-polar solvents.

-

Aqueous Acidic/Basic Solutions: The carboxylic acid group is expected to be protonated in acidic solutions, leading to lower solubility compared to pure water. In basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the carboxylic acid will deprotonate to form a highly polar and water-soluble carboxylate salt.

Experimental Determination of Solubility

A systematic approach is required to quantitatively determine the solubility of this compound. The following sections outline the necessary experimental protocols.

A preliminary qualitative assessment can efficiently classify the compound's solubility behavior.

Experimental Protocol for Qualitative Solubility Testing:

-

Preparation: Add approximately 25 mg of this compound to a series of small test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions. The series of solvents should include water, 5% NaOH, 5% NaHCO3, 5% HCl, and a representative organic solvent like ethanol (B145695) or diethyl ether[3].

-

Mixing: After each addition of solvent, vigorously shake or vortex the test tube for 10-20 seconds[4].

-

Observation: Observe whether the solid dissolves completely. If it dissolves in water, test the resulting solution with litmus (B1172312) paper to determine its acidity or basicity[5].

-

Classification: Based on the observations, classify the compound's solubility. For instance, solubility in 5% NaHCO3 indicates a strong organic acid, while solubility in 5% NaOH but not in 5% NaHCO3 suggests a weak organic acid[3][5].

The logical workflow for this qualitative analysis is depicted in the following diagram.

Caption: Qualitative Solubility Classification Workflow.

This method determines the solubility by creating a saturated solution and measuring the concentration of the solute.

Experimental Protocol for Gravimetric Solubility Determination:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or rotating wheel is ideal for this purpose.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant liquid using a pre-weighed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the solute can be determined by difference.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

The following diagram illustrates the workflow for this quantitative method.

Caption: Gravimetric Solubility Determination Workflow.

For lower solubilities or to improve accuracy, an analytical technique such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the solute in the saturated solution.

Experimental Protocol for HPLC-based Solubility Determination:

-

Saturated Solution Preparation: Prepare the saturated solution as described in steps 1-3 of the gravimetric method.

-

Sampling and Dilution: Withdraw a known volume of the supernatant through a filter. Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis). The mobile phase composition and detection wavelength should be optimized for this compound. For similar benzoic acid derivatives, a mobile phase of acetonitrile (B52724) and buffered water is common, with detection around 230-280 nm[6][7].

-

Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve prepared with standards of known concentrations.

-

Calculation: Calculate the original solubility, taking into account the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following tables provide a template for recording experimental results.

Table 1: Qualitative Solubility of this compound

| Solvent | Observation (Soluble/Insoluble) | Classification |

| Water | ||

| 5% NaOH | ||

| 5% NaHCO3 | ||

| 5% HCl | ||

| Ethanol | ||

| Diethyl Ether | ||

| Hexane | ||

| Toluene | ||

| Acetone | ||

| Ethyl Acetate |

Table 2: Quantitative Solubility of this compound at 298.15 K

| Solvent | Method | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Gravimetric/HPLC | ||

| Ethanol | Gravimetric/HPLC | ||

| Methanol | Gravimetric/HPLC | ||

| 1-Propanol | Gravimetric/HPLC | ||

| Acetone | Gravimetric/HPLC | ||

| Ethyl Acetate | Gravimetric/HPLC | ||

| Acetonitrile | Gravimetric/HPLC | ||

| Tetrahydrofuran (THF) | Gravimetric/HPLC | ||

| 1,4-Dioxane | Gravimetric/HPLC | ||

| Toluene | Gravimetric/HPLC | ||

| Hexane | Gravimetric/HPLC |

Conclusion

References

- 1. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. bellevuecollege.edu [bellevuecollege.edu]

- 5. scribd.com [scribd.com]

- 6. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]

- 7. fsis.usda.gov [fsis.usda.gov]

Methodological & Application

One-Pot Synthesis of 2-(1-Acyloxypentyl) Benzoic Acids: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the efficient one-pot synthesis of 2-(1-acyloxypentyl) benzoic acids. This class of compounds holds potential for investigation in various therapeutic areas due to the diverse biological activities associated with benzoic acid derivatives.

The described methodology offers a streamlined approach, minimizing reaction time and improving yields by avoiding the isolation of intermediates. The core of this synthesis involves a Grignard addition of n-butylmagnesium bromide to 2-formylbenzoic acid, followed by the in-situ trapping of the resulting carboxylate/alkoxide dianion with an appropriate acylating reagent.[1] This method provides a convenient and higher-yielding alternative to traditional multi-step synthetic routes.[1]

Application Notes

Derivatives of benzoic acid are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. The introduction of an acyloxypentyl group at the 2-position can modulate the parent molecule's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties.

While specific applications for 2-(1-acyloxypentyl) benzoic acids are not extensively documented in publicly available literature, related benzoic acid derivatives have been investigated for various therapeutic purposes. For instance, certain substituted benzoic acids have been explored as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are relevant targets in neurodegenerative diseases like Alzheimer's. Other derivatives have shown potential as anti-inflammatory agents by targeting pathways involved in inflammation. The synthesis of a library of these compounds using the described one-pot protocol could facilitate the exploration of their structure-activity relationships (SAR) and the identification of novel therapeutic leads.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the one-pot synthesis of 2-(1-acyloxypentyl) benzoic acids.

Caption: One-pot synthesis workflow.

Signaling Pathway Context: Potential Anti-Inflammatory Action

While the specific mechanism of action for 2-(1-acyloxypentyl) benzoic acids is yet to be elucidated, many benzoic acid derivatives exert their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The diagram below illustrates this general pathway.

Caption: Potential anti-inflammatory pathway.

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of 2-(1-acyloxypentyl) benzoic acids.

Materials:

-

2-Formylbenzoic acid

-

n-Butylmagnesium bromide (n-BuMgBr) in Tetrahydrofuran (THF) (2.0 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Acyl chloride or Acetic anhydride

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere, dissolve 2-formylbenzoic acid (1.0 eq) in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add the n-butylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Dianion Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. This step facilitates the formation of the carboxylate/alkoxide dianion.

-

Acylation: Cool the reaction mixture back down to 0 °C. Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.5 eq) dropwise. After the addition, allow the mixture to stir at room temperature overnight.

-

Work-up: Quench the reaction by slowly adding 1 M HCl until the solution becomes acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(1-acyloxypentyl) benzoic acid.

Quantitative Data Summary

The following table summarizes the typical quantities of reactants and expected yields for the synthesis.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Expected Yield (%) |

| 2-Formylbenzoic acid | 150.13 | 10 | 1.0 | 1.50 g | - |

| n-Butylmagnesium bromide (2.0 M) | 135.31 | 22 | 2.2 | 11 mL | - |

| Acetyl Chloride | 78.50 | 15 | 1.5 | 1.18 g (1.06 mL) | - |

| 2-(1-Acetoxypentyl)benzoic acid | 250.29 | - | - | - | 75-85% |

Note: Yields are based on the abstract's claim of "higher yields" compared to routine methods and are illustrative.[1] Actual yields may vary depending on the specific acylating agent and reaction conditions.

References

Application Notes and Protocols for the Synthesis of 2-(alpha-hydroxypentyl)benzoates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(alpha-hydroxypentyl)benzoates are a class of compounds with potential therapeutic applications, including the inhibition of platelet aggregation and amelioration of cerebral microcirculation.[1] This document provides detailed protocols for the synthesis of monovalent metal salts of 2-(alpha-hydroxypentyl)benzoate, primarily through the hydrolysis and ring-opening of 3-n-butyl-isobenzofuran-1-(3H)-one. The methodologies described are based on established patent literature and are intended to be a comprehensive guide for researchers in organic synthesis and drug development.

Synthesis Pathway Overview

The primary synthetic route involves the base-catalyzed hydrolysis and ring-opening of a lactone precursor, 3-n-butyl-isobenzofuran-1-(3H)-one, to yield the desired 2-(alpha-hydroxypentyl)benzoate salt. This process is efficient and can be adapted to produce various salt forms of the final product.

Caption: General workflow for the synthesis of 2-(alpha-hydroxypentyl)benzoate salts.

Experimental Protocols

This section details the procedures for synthesizing various monovalent salts of 2-(alpha-hydroxypentyl)benzoate.

Protocol 1: Synthesis of Sodium dl-2-(alpha-hydroxypentyl)benzoate

Materials:

-